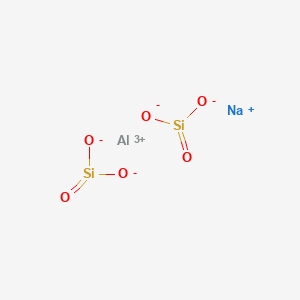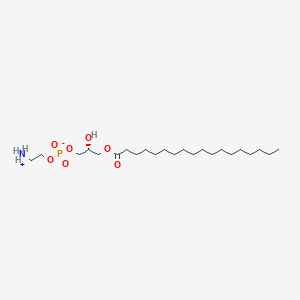
Sodium aluminosilicate
Overview
Description
Sodium aluminosilicate refers to compounds that contain sodium, aluminium, silicon, and oxygen, and may also contain water. These compounds include synthetic amorphous this compound, naturally occurring minerals, and synthetic zeolites. This compound is widely used as a food additive (E554) and as a molecular sieve in various industrial applications .
Mechanism of Action
Target of Action
Sodium aluminosilicate refers to compounds which contain sodium, aluminium, silicon and oxygen, and which may also contain water . These include synthetic amorphous this compound, a few naturally occurring minerals and synthetic zeolites . This compound hydrate (NASH) gel is the primary adhesive constituent in environmentally friendly geopolymer .
Mode of Action
This compound interacts with its targets primarily through its role as an anticaking (free flow) agent in food . It is encountered as an additive E 554 in food where it acts as an anticaking (free flow) agent . Sodium plays roles in balancing the charges of [AlO4] tetrahedrons, and its absence causes local structures to show a negative charge, resulting in locally mutual repulsion between tetrahedrons . Also, sodium dissociation promotes a hydrolytic reaction, exacerbating the non-conservation of charge of the N-A-S-H system, further swelling the structure .
Biochemical Pathways
It is known that the compound can have an impact on the body’s chemical composition and metabolic pathways . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It is known that the compound is used as a molecular sieve in medicinal containers to keep contents dry . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
It is known that upon heating, around 182% of water molecules are decomposed and produce silicate and aluminate hydroxyls . About 87% of hydroxyls are associated with the aluminate skeleton, which weakens the Al–O bonds and disturbs the O–Al–O angle and the local structure, transforming it from an aluminate tetrahedron to a pentahedron and octahedron .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration and type of alkaline solution affects the dissolution Si4+ and Al3+ ions, as the amorphous phase of fly ash particles . Moreover, this compound based geopolymers present class of such materials which encompass green production process and possess massive capacity to enrich building and construction sector by limiting utilization of Portland cement and by providing comparable or even higher properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of sodium aluminosilicate are largely determined by its bulk Si/Al ratio This ratio plays a crucial role in the compound’s interactions with various biomolecules
Molecular Mechanism
It is known that the compound forms a gel where silicon and the majority of aluminium atoms are in tetrahedral coordination . The negative charge due to tetrahedrally coordinated Al3+ is balanced by the monovalent alkali cations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, changes to the chemical composition and gel structure of this compound were observed through dissolution of pure synthetic gels .
Preparation Methods
Sodium aluminosilicate can be synthesized through various methods. One common method involves the precipitation from solutions of sodium silicate and aluminum sulfate. Another method is sol-gel synthesis using tetraethyl orthosilicate and aluminum nitrate . Industrial production often involves the hydrothermal technique, where sodium aluminum silicate hydrate is produced under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Sodium aluminosilicate undergoes various chemical reactions, including ion exchange, where sodium ions are exchanged with other cations in solution. It can also react with acids, leading to the dissolution of the aluminosilicate structure and the release of silicon-oxygen groups into the solution . Common reagents used in these reactions include sodium hydroxide and various acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium aluminosilicate has a wide range of scientific research applications. In chemistry, it is used as a catalyst and as a molecular sieve for separating different molecules. In biology and medicine, it is used in drug formulations to keep the contents dry and stable . In industry, this compound is used as an anticaking agent in food, as a protective coating material, and in the production of geopolymers for construction .
Comparison with Similar Compounds
Sodium aluminosilicate is similar to other aluminosilicates, such as potassium aluminosilicate and calcium aluminosilicate. its unique combination of sodium, aluminium, silicon, and oxygen gives it specific properties that make it particularly useful as a molecular sieve and anticaking agent . Other similar compounds include synthetic zeolites like zeolite A and analcime, which also have porous structures and are used in similar applications .
Properties
IUPAC Name |
aluminum;sodium;dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Na.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGAHOPLAPQHLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlNaO6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026021 | |
| Record name | Sodium aluminosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium aluminosilicate is a fine white powder. Many ordinary rocks (feldspars) are aluminosilicates. Aluminosilicates with more open three-dimensional structures than the feldspars are called zeolites. The openings in zeolites appear as polyhedral cavities connected by tunnels. Zeolites act as catalysts by absorbing small molecules in their interior cavities and holding them in proximity so that reaction among them occurs sooner., Dry Powder; Dry Powder, Other Solid; Other Solid; Pellets or Large Crystals, White odorless solid, insoluble in water; [Hawley] | |
| Record name | SODIUM ALUMINOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silicic acid, aluminum sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium aluminosilicate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble (NTP, 1992), INSOL IN WATER, ALCOHOL, ORGANIC SOLVENTS; PARTIALLY SOL IN STRONG ACIDS & IN ALKALI HYDROXIDES @ 80-100 °C | |
| Record name | SODIUM ALUMINOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM ALUMINOSILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, WHITE, AMORPHOUS POWDER OR BEADS | |
CAS No. |
1344-00-9, 73987-94-7, 69912-79-4, 308080-99-1 | |
| Record name | SODIUM ALUMINOSILICATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21010 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Aluminate(12-), (orthosilicato(4-))docosaoxododeca-, dodecasodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aluminosilicate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15910 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Silicic acid, aluminum sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminate(12-), [orthosilicato(4-)]docosaoxododeca-, dodecasodium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium aluminosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7026021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicic acid, aluminum sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Zeolites, 5A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Molecular sieves 3A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ALUMINOSILICATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one](/img/structure/B3428766.png)
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/new.no-structure.jpg)






![Methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B3428841.png)




